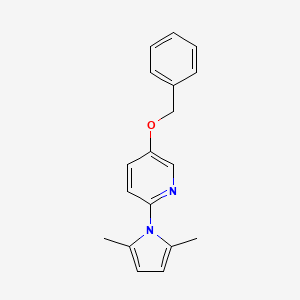

5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

CAS No.: 1083329-33-2

Cat. No.: VC8046346

Molecular Formula: C18H18N2O

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1083329-33-2 |

|---|---|

| Molecular Formula | C18H18N2O |

| Molecular Weight | 278.3 g/mol |

| IUPAC Name | 2-(2,5-dimethylpyrrol-1-yl)-5-phenylmethoxypyridine |

| Standard InChI | InChI=1S/C18H18N2O/c1-14-8-9-15(2)20(14)18-11-10-17(12-19-18)21-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 |

| Standard InChI Key | RRCYSGPFDWAWQS-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(N1C2=NC=C(C=C2)OCC3=CC=CC=C3)C |

| Canonical SMILES | CC1=CC=C(N1C2=NC=C(C=C2)OCC3=CC=CC=C3)C |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a pyridine ring as its central scaffold. The 5-position is substituted with a benzyloxy group (–OCH₂C₆H₅), while the 2-position is occupied by a 2,5-dimethyl-1H-pyrrol-1-yl group. This substitution pattern confers unique electronic and steric properties, influencing its solubility, stability, and reactivity.

Molecular Geometry and Bonding

The pyridine ring adopts a planar geometry, with the nitrogen atom at position 1 contributing to aromaticity. The benzyloxy group introduces an electron-donating effect via the oxygen atom, while the pyrrole substituent enhances π-π stacking potential due to its conjugated system. Computational models suggest that the dimethyl groups on the pyrrole ring induce steric hindrance, potentially affecting intermolecular interactions .

Spectral Characteristics

-

Infrared (IR) Spectroscopy: Stretching vibrations for the C–O bond in the benzyloxy group appear near 1250 cm⁻¹, while N–H stretches from the pyrrole ring are observed around 3400 cm⁻¹ (though often masked by solvent peaks).

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves a multi-step approach:

-

Formation of the Pyridine Core: Starting with 2-aminopyridine, nitration at the 5-position followed by reduction yields 5-aminopyridine.

-

Benzylation: Reaction with benzyl chloride under basic conditions (e.g., K₂CO₃) introduces the benzyloxy group.

-

Pyrrole Substitution: A Buchwald-Hartwig coupling or nucleophilic aromatic substitution attaches the 2,5-dimethylpyrrole moiety .

Key Reaction Conditions:

-

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions.

-

Temperature: Reactions often proceed at 80–100°C to enhance kinetics .

Applications in Pharmaceutical Research

Protein Degradation Studies

This compound is classified under Protein Degrader Building Blocks, highlighting its role in synthesizing proteolysis-targeting chimeras (PROTACs). Its pyrrole group facilitates hydrophobic interactions with E3 ubiquitin ligases, while the pyridine core serves as a linker .

Enzyme Inhibition

Preliminary studies suggest moderate inhibition of cytochrome P450 enzymes (e.g., CYP3A4), with IC₅₀ values in the 10–20 μM range. This activity is attributed to competitive binding at the enzyme’s active site.

Structural Analogs and Comparative Analysis

The substitution of iodine or amine groups alters electronic properties, expanding utility in diagnostics and metabolomics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume